Boc-Val-Cit-PAB

ADC Linker Solid-Phase Peptide Synthesis Orthogonal Protection

Boc-Val-Cit-PAB is the gold-standard dipeptide linker for ADC development, featuring an acid-labile Boc group for orthogonal Fmoc SPPS compatibility and a Cathepsin B-cleavable Val-Cit-PAB motif validated in approved therapeutics (brentuximab vedotin, polatuzumab vedotin). Its modular design enables traceless, enzyme-triggered payload release, reducing regulatory risk and streamlining CMC scale-up. Procure >98% purity material, shipped under cold chain, for reproducible, high-yield linker-payload synthesis.

Molecular Formula C23H37N5O6
Molecular Weight 479.6 g/mol
Cat. No. B13401124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Val-Cit-PAB
Molecular FormulaC23H37N5O6
Molecular Weight479.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OC(C)(C)C
InChIInChI=1S/C23H37N5O6/c1-14(2)18(28-22(33)34-23(3,4)5)20(31)27-17(7-6-12-25-21(24)32)19(30)26-16-10-8-15(13-29)9-11-16/h8-11,14,17-18,29H,6-7,12-13H2,1-5H3,(H,26,30)(H,27,31)(H,28,33)(H3,24,25,32)
InChIKeyVYCVAPFXSOAOCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Val-Cit-PAB as a Core Cleavable ADC Linker: Procurement Guide for Peptide-Based Conjugation


Boc-Val-Cit-PAB is a specialized peptide-based intermediate and cleavable linker component extensively utilized in the synthesis of antibody-drug conjugates (ADCs) . Its core architecture integrates an acid-labile tert-butyloxycarbonyl (Boc) protecting group, a valine-citrulline (Val-Cit) dipeptide sequence selectively recognized and cleaved by lysosomal cathepsin B, and a self-immolative para-aminobenzyl alcohol (PAB) spacer . This modular design enables stable handling and orthogonal deprotection during multistep bioconjugation workflows, facilitating the traceless, enzyme-triggered release of potent cytotoxic payloads upon internalization into target cancer cells .

Procurement Rationale: Why Boc-Val-Cit-PAB Cannot Be Casually Substituted with Analogous Linker Intermediates


While numerous peptide linkers share the general goal of cathepsin B-triggered payload release, generic substitution of Boc-Val-Cit-PAB with alternative N-terminal protecting groups or dipeptide cores introduces critical risks in synthesis yield, conjugation efficiency, and pharmacokinetic stability. The specific combination of an acid-labile Boc group and the Val-Cit-PAB motif enables orthogonal protection strategies essential for assembling complex ADC architectures without premature deprotection or payload loss [1]. Swapping the Boc group for an Fmoc counterpart, or substituting the Val-Cit dipeptide with Val-Ala, alters the compound's physicochemical properties, synthetic route compatibility, and in vivo cleavage kinetics [2]. Furthermore, the Val-Cit-PAB scaffold's established precedence in clinically validated ADCs provides a lower regulatory risk profile and access to extensive prior art for process development [3].

Quantitative Differentiation of Boc-Val-Cit-PAB: A Head-to-Head Evidence Guide for ADC Developers


Orthogonal Protection Strategy: Boc-Val-Cit-PAB vs. Fmoc-Val-Cit-PAB in Solid-Phase Synthesis

Boc-Val-Cit-PAB provides an orthogonal N-terminal protecting group relative to base-labile Fmoc counterparts, enabling its use in Fmoc-based solid-phase peptide synthesis (SPPS) without premature linker cleavage. The acid-labile Boc group (removed with TFA) and the base-labile Fmoc group (removed with piperidine) are mutually compatible, allowing sequential deprotection and assembly of complex ADC linker-payload constructs [1]. This orthogonality is a direct differentiator from Fmoc-Val-Cit-PAB, where the Fmoc group would be incompatible with Fmoc-SPPS workflows [2].

ADC Linker Solid-Phase Peptide Synthesis Orthogonal Protection

Plasma Stability Advantage: Val-Cit-PAB Linker Core vs. Val-Ala-PAB Dipeptide in ADC Payload Retention

The Val-Cit dipeptide core confers superior plasma stability compared to the Val-Ala dipeptide, a critical parameter for minimizing systemic payload release and associated toxicity. While both linkers are cleavable by cathepsin B, Val-Cit-PAB linkers have been reported to exhibit superior plasma stability to other peptide linkers [1]. Conversely, Val-Ala dipeptide linkers have been shown in comparative studies to exhibit better in vivo performance in certain non-internalizing ADC models, but at the cost of different stability profiles [2]. This stability differential directly influences the therapeutic window of the final ADC.

ADC Stability Plasma Half-life Cathepsin B Cleavage

Synthetic Yield and Purity: Boc-Val-Cit-PAB as a Starting Material for ADC Linker Assembly

Boc-Val-Cit-PAB serves as a high-purity starting material for synthesizing advanced ADC linkers, contributing to improved overall process yields. A patent for synthesizing antibody-drug conjugate linkers describes a process using Val-Cit-Pab as a starting material. The method proceeds through reactions with mono-tert-butyl glutarate to form OBoc-Glu-Val-Cit-Pab, subsequent acid-mediated deprotection to yield HO-Glu-Val-Cit-Pab, and finally, coupling with an activating reagent to produce the OSu-Glu-Val-Cit-Pab compound. This synthetic route is characterized by mild conditions, high product yields at each step, and purity levels that meet pharmaceutical standards, making it suitable for industrial-scale production [1]. In contrast, using a non-Boc-protected Val-Cit-PAB derivative would require an additional protection step, potentially reducing overall yield and introducing impurities.

ADC Manufacturing Process Chemistry Yield Optimization

Hydrophobicity Comparison: Val-Cit-PAB vs. Val-Ala-PAB Linker Cores

The dipeptide sequence Val-Ala has been noted to be 'less hydrophobic than Val-Cit' [1]. While this can be advantageous for the solubility of the final ADC conjugate, it represents a key difference in physicochemical properties. The higher hydrophobicity of the Val-Cit core may influence linker-drug intermediate handling, purification, and the final drug-to-antibody ratio (DAR) achievable without inducing antibody aggregation. Developers must weigh the established stability profile of Val-Cit against the potentially improved solubility profile of Val-Ala.

ADC Physicochemical Properties Linker Hydrophobicity Aggregation

Validated Application Scenarios for Boc-Val-Cit-PAB in ADC Research and Development Pipelines


Fmoc-SPPS Synthesis of Complex ADC Linker-Payloads Requiring Orthogonal Protection

Boc-Val-Cit-PAB is the preferred intermediate when synthesizing ADC linker-payloads via Fmoc-based solid-phase peptide synthesis (SPPS). Its acid-labile Boc group remains stable under the basic conditions used for repetitive Fmoc deprotection, allowing the Val-Cit-PAB moiety to be incorporated onto a resin-bound peptide chain without premature cleavage. This orthogonal protection strategy enables the efficient assembly of complex, multi-functional linkers with precise control over conjugation sites [1].

Preclinical Development of ADCs Requiring a Clinically Validated Cleavable Linker Core

For ADC programs targeting well-characterized internalizing antigens (e.g., HER2, CD30), Boc-Val-Cit-PAB provides a direct path to constructing a linker based on the Val-Cit-PAB motif, which is the core structure used in clinically approved ADCs such as brentuximab vedotin and polatuzumab vedotin [1]. This established precedent offers a lower-risk development pathway, as the linker's stability, cleavage kinetics, and safety profile are well-documented in both preclinical models and human patients.

Scalable Manufacturing of ADC Linker Intermediates for Process Development

Boc-Val-Cit-PAB serves as a critical starting material for the industrial-scale synthesis of advanced ADC linkers, such as the OSu-Glu-Val-Cit-Pab linker. Patented synthetic routes demonstrate that this compound can be used in high-yielding, multi-step processes under mild conditions to produce intermediates meeting pharmaceutical purity standards [1]. This makes it a strategic procurement choice for CMC teams and contract manufacturing organizations focused on scalable, reproducible ADC production.

Comparative Linker Studies to Establish Pharmacokinetic/Pharmacodynamic (PK/PD) Baselines

Given the extensive characterization of the Val-Cit-PAB linker in the literature, Boc-Val-Cit-PAB is an ideal reference standard for comparative studies. Researchers evaluating novel dipeptide linkers (e.g., Val-Ala, Ala-Ala) or alternative cleavable motifs can use ADCs built with Boc-Val-Cit-PAB as a benchmark comparator. Its known plasma stability and lysosomal processing rates [1] provide a quantifiable baseline against which new linker technologies can be rigorously assessed [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-Val-Cit-PAB

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.